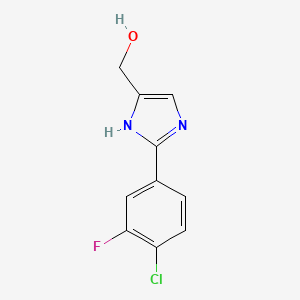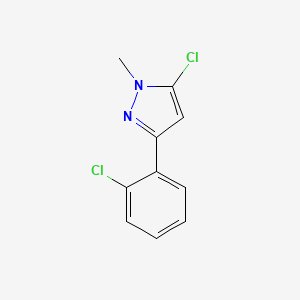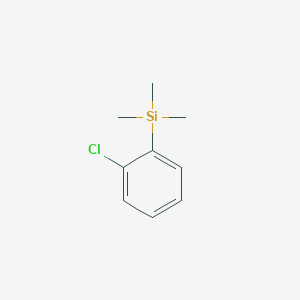
Silane, (chlorophenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ClSi. It is a derivative of phenyltrimethylsilane, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is commonly used in organic synthesis as a silylating agent and as an intermediate in the preparation of other organosilicon compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Chlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, (2-Chlorophenyl)trimethylsilane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyltrimethylsilanes.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include phenylsilane derivatives.
Applications De Recherche Scientifique
(2-Chlorophenyl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups in organic synthesis.
Material Science: It is used in the preparation of silicon-based materials and coatings.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biotechnology: It is used in the modification of biomolecules for various biotechnological applications.
Mécanisme D'action
The primary mechanism of action of (2-Chlorophenyl)trimethylsilane involves the nucleophilic attack on the silicon atom. The chlorine atom is displaced, forming a new Si-O, Si-N, or Si-S bond, depending on the nucleophile. This mechanism is crucial in silylation reactions, where the compound is used to introduce a trimethylsilyl group into various organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrimethylsilane: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(4-Chlorophenyl)trimethylsilane: The chlorine atom is positioned at the para position, affecting its reactivity and steric properties.
(2-Bromophenyl)trimethylsilane: Similar structure but with a bromine atom, which can influence its reactivity and applications.
Uniqueness
(2-Chlorophenyl)trimethylsilane is unique due to the presence of the chlorine atom at the ortho position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds .
Propriétés
Numéro CAS |
30851-85-5 |
|---|---|
Formule moléculaire |
C9H13ClSi |
Poids moléculaire |
184.74 g/mol |
Nom IUPAC |
(2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
Clé InChI |
CLZTZCUXBOSNMN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


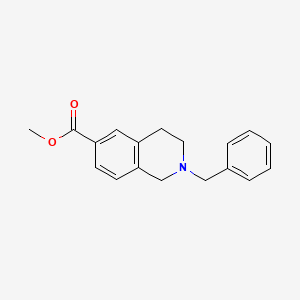


![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
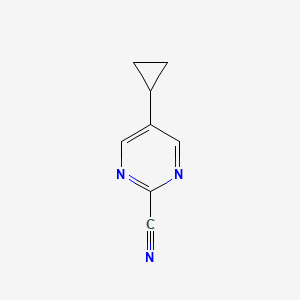

![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
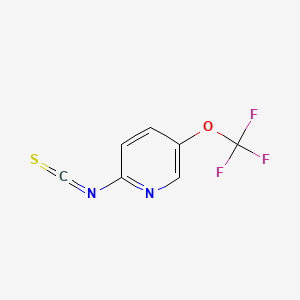
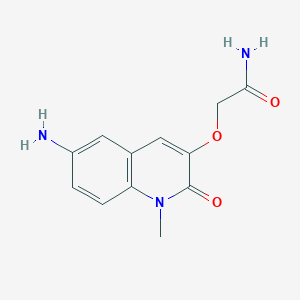
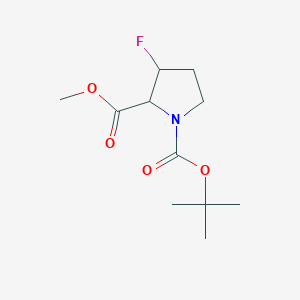
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)

